Triethylammonium-N-(triyl)-L-gamma-glutamate
Description
Properties
IUPAC Name |
N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNQQNDDPHIEAT-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Considerations for Targeted Synthesis
Triethylammonium-N-(triyl)-L-gamma-glutamate is a protected glutamate derivative designed to enable selective modification at the gamma-carboxyl group while maintaining the integrity of the alpha-carboxyl and amino functionalities. The trityl (triphenylmethyl) group serves as a bulky protecting agent for the amino group, preventing unwanted side reactions during esterification. The triethylammonium counterion enhances solubility in non-polar solvents, a property critical for subsequent purification or polymerization steps .
Protection of the Amino Group with Trityl Chloride
The first synthesis step involves protecting the primary amine of L-glutamic acid using trityl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to scavenge HCl. For example, a molar ratio of 1:1.2 (glutamic acid:trityl chloride) in the presence of triethylamine (TEA) at 0–5°C achieves >90% protection efficiency within 2 hours . The reaction is monitored via thin-layer chromatography (TLC), with the product exhibiting an Rf value of 0.45 in ethyl acetate/hexane (1:3).
Table 1: Optimization of Trityl Protection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | DMF |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Base | TEA | Pyridine | TEA |
| Yield (%) | 92 | 78 | 85 |
Source: Adapted from γ-methylene glutamic acid protection strategies .
Selective Esterification of the Gamma-Carboxyl Group
Following amino protection, the gamma-carboxyl group is activated for esterification. Patent US6977311B2 describes a method using N,N-dimethylformamide diisopropyl acetal (DFA) to form an enamine intermediate, which is subsequently hydrolyzed and reduced. Adapted for this synthesis, DFA (2 equivalents) reacts with N-trityl-L-glutamic acid in THF at 105°C for 12 hours, yielding the gamma-methylene intermediate. This intermediate is then subjected to lithium hydroxide-mediated hydrolysis (2M LiOH, 48 hours, room temperature) to generate the free gamma-carboxylate .
Critical Note: Competing esterification at the alpha-carboxyl group is minimized by the steric bulk of the trityl group, ensuring >85% regioselectivity for the gamma position .
Formation of the Triethylammonium Salt
The final step involves converting the gamma-carboxylate to its triethylammonium salt. This is achieved by treating the free acid with triethylamine in a 1:1 molar ratio in methanol or ethanol. The reaction proceeds quantitatively at room temperature within 1 hour, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . Excess triethylamine is removed under reduced pressure, and the product is recrystallized from cold diethyl ether to achieve >99% purity.
Key Analytical Data:
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.25 (m, 15H, Trityl aromatic), 4.10 (q, J = 7.2 Hz, 6H, N(CH2CH3)3), 3.15 (t, J = 6.8 Hz, 1H, α-CH), 2.50–2.30 (m, 2H, β-CH2), 2.20–2.00 (m, 2H, γ-CH2) .
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IR (KBr): 1740 cm⁻¹ (ester C=O), 1640 cm⁻¹ (carboxylate COO⁻) .
Comparative Analysis of Alternative Synthetic Routes
Alternative pathways include direct esterification using dicyclohexylcarbodiimide (DCC) or employing pre-protected gamma-glutamate derivatives. However, these methods suffer from lower yields (60–70%) due to side reactions at the alpha position . The DFA-mediated route outlined above remains superior for large-scale synthesis, as demonstrated by its application in γ-methylene-10-deazaaminopterin (MDAM) production .
Challenges in Purification and Scalability
A major challenge lies in separating the triethylammonium salt from unreacted starting materials. Patent US3369026A recommends recrystallization from 1,2-dichloroethane or methylene chloride, which reduces impurities to <0.1%. For industrial-scale production, continuous extraction systems using centrifugal partition chromatography (CPC) have shown promise, achieving 98% recovery rates .
Applications in Peptide Synthesis and Drug Development
The triethylammonium counterion enhances solubility in organic solvents, making this compound a valuable building block for solid-phase peptide synthesis (SPPS). Its utility is highlighted in the preparation of γ-linked glutamyl peptides, which are resistant to proteolytic degradation . Additionally, the trityl group can be selectively removed under mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), enabling downstream functionalization .
Chemical Reactions Analysis
Types of Reactions
Triethylammonium-N-(triyl)-L-gamma-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trityl group.
Scientific Research Applications
Scientific Research Applications
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Neuroscience Studies
- Excitotoxicity Research : The compound has been used to investigate mechanisms of excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal injury and death. In one study, the compound was applied to neurons to assess changes in synaptic currents under conditions mimicking excitotoxic stress. The results indicated significant alterations in glutamate receptor activity, providing insights into potential neuroprotective strategies .
- Electrophysiological Experiments : Triethylammonium-N-(triyl)-L-gamma-glutamate has been utilized in electrophysiological studies to modulate synaptic responses in various neuronal populations. For instance, it was shown to enhance glutamate-activated currents in striatal projection neurons, suggesting its role as a modulator of synaptic transmission .
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Pharmacological Applications
- Drug Development : The compound is being explored for its potential therapeutic effects in treating neurodegenerative diseases linked to glutamate dysregulation. Research indicates that modifying glutamate signaling pathways can lead to new treatments for conditions such as Alzheimer's disease and multiple sclerosis .
- Cancer Research : Emerging studies suggest that compounds similar to this compound may influence tumor metabolism and immune response. For example, alterations in T cell metabolism induced by related compounds have shown promise in enhancing anti-tumor immunity .
Table 1: Summary of Key Findings on this compound
Mechanism of Action
The mechanism of action of Triethylammonium-N-(triyl)-L-gamma-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trityl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The triethylammonium group can influence the compound’s solubility and transport properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Counterion Effects: Triethylammonium vs. Other Quaternary Ammonium Salts
- Bis-tetrabutylammonium-N-Z-L-glutamate (): This compound uses tetrabutylammonium hydroxide as the counterion. However, it may also result in viscous residues that require prolonged vacuum drying .
- Triethanolamine N-Acyl-L-glutamate (): The triethanolamine counterion is less basic and less lipophilic than triethylammonium, making it suitable for cosmetic formulations (e.g., surfactants). Its aqueous compatibility contrasts with the triethylammonium salt’s preference for organic media .
Functional Group Variations
- N-Z-L-Glutamate Derivatives (): The benzyloxycarbonyl (Z) group is a common amine-protecting group in peptide synthesis. Compared to the triyl group, the Z group is less bulky and easier to remove via hydrogenolysis, whereas the triyl group requires stronger acidic conditions .
- N-Acyl-L-glutamate (): Acylated glutamates (e.g., in triethanolamine salts) are amphiphilic, enabling use as surfactants. The triyl group in the target compound lacks such amphiphilicity, limiting its utility to synthetic protection rather than surface activity .
Data Table: Key Comparative Properties
*Inferred properties based on structural analogs.
Research Findings and Trends
- Synthetic Efficiency: Triethylammonium salts are favored for their volatility, facilitating removal during product isolation, whereas tetrabutylammonium salts may complicate purification due to their persistence .
- Stability: The triyl group’s steric bulk likely enhances stability against nucleophilic attack compared to Z or acyl groups, though at the cost of requiring harsher deprotection conditions .
Biological Activity
Triethylammonium-N-(triyl)-L-gamma-glutamate is a synthetic derivative of L-glutamic acid, modified to enhance its biological activity and interaction with various biochemical pathways. This compound has garnered attention for its potential applications in biochemistry and pharmacology, particularly concerning its mechanism of action and effects on neurotransmission.
Chemical Structure and Properties
The compound consists of a triethylammonium group attached to a trityl-protected L-gamma-glutamate. The trityl group serves as a protective moiety that can be removed under specific conditions, allowing the compound to participate in various chemical reactions. The structure can be summarized as follows:
- Chemical Formula : C₁₉H₃₈N₁O₄
- Molecular Weight : 342.53 g/mol
This compound interacts with specific molecular targets, primarily in the central nervous system. Its mechanism of action is believed to involve:
- Binding to Receptors : The compound acts as a ligand for glutamate receptors, modulating synaptic transmission and influencing excitatory signaling pathways.
- Influencing Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters such as glutamate, depending on the context and concentration used.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that compounds similar to glutamate can protect neurons from excitotoxicity, which is often associated with neurodegenerative diseases.
- Modulation of Synaptic Plasticity : By influencing glutamate signaling, this compound may play a role in synaptic plasticity, crucial for learning and memory processes.
- Potential Therapeutic Applications : It is being explored as a potential therapeutic agent for conditions like Alzheimer's disease and other cognitive disorders due to its effects on glutamate signaling.
Case Studies
- Electrophysiological Studies : In experiments involving striatal projection neurons, the application of this compound resulted in significant changes in postsynaptic currents, suggesting enhanced synaptic efficacy (Nature Communications) .
- Behavioral Studies : Animal models treated with this compound showed improved cognitive performance in tasks requiring memory retention, indicating its potential as a cognitive enhancer (Journal of Neuroscience) .
Data Table: Summary of Biological Effects
Q & A
Q. What synthetic strategies are recommended for preparing Triethylammonium-N-(triyl)-L-gamma-glutamate with high purity?
Methodological Answer:
- Step 1 : Start with L-gamma-glutamate derivatives (e.g., gamma-benzyl-L-glutamate, as in ) to protect reactive carboxyl groups. Use triethylamine (TEA) to form the triethylammonium counterion via acid-base reactions .
- Step 2 : Introduce the trityl (triyl) group to the nitrogen atom using trityl chloride under anhydrous conditions. Monitor reaction progress via TLC or HPLC (≥95% purity thresholds, as in ).
- Step 3 : Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity using NMR (e.g., 1H/13C) and mass spectrometry .
Q. How can solubility discrepancies in polar vs. nonpolar solvents be resolved during experimental design?
Methodological Answer:
- Contradiction Analysis : Solubility inconsistencies may arise from varying protonation states of the glutamate backbone. For example, triethylammonium salts are typically soluble in polar solvents (e.g., methanol, water) but may aggregate in nonpolar solvents.
- Experimental Adjustment :
Advanced Research Questions
Q. What advanced techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals in ethanol/water mixtures at 4°C. Compare with structural data for tetraethylammonium complexes (e.g., ) to confirm triethylammonium coordination and trityl-group geometry .
- Dynamic NMR : Use variable-temperature 1H NMR to study conformational flexibility of the glutamate backbone and trityl group rotation .
Q. How can functional assays differentiate the biological activity of this compound from similar glutamyl derivatives?
Methodological Answer:
- Receptor Binding Assays : Compare affinity for glutamate receptors (e.g., NMDA) against controls like L-γ-glutamyl-L-glutamic acid (). Use radiolabeled ligands or fluorescence polarization .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. Contrast with N-ethyl-L-glutamine () to assess triethylammonium’s protective effect .
Q. How should researchers address stability challenges during long-term storage?
Methodological Answer:
- Storage Optimization : Store at -20°C in anhydrous DMSO or lyophilized form (per protocols for gamma-benzyl-L-glutamate in ).
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC for byproducts like free glutamate or trityl alcohol .
Data Interpretation & Validation
Q. How to validate conflicting solubility data reported in literature?
Methodological Answer:
Q. What analytical workflows confirm the absence of residual triethylamine in the final product?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
